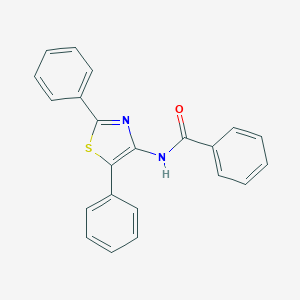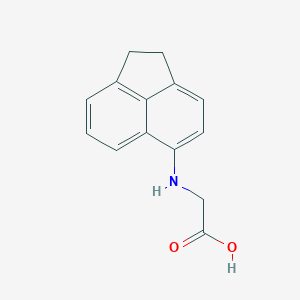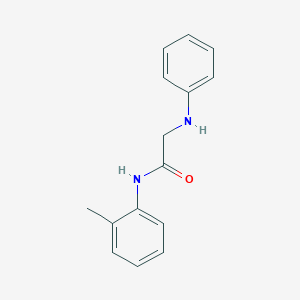![molecular formula C25H18N2OS B282114 (10R)-13-methyl-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one](/img/structure/B282114.png)
(10R)-13-methyl-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno ring fused with a pyrrolo and benzimidazole ring system. Such compounds are of significant interest due to their potential biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates the thieno ring system . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl rings can be replaced by other groups using reagents like halogens or nitrating agents.
Scientific Research Applications
3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thieno ring system and exhibit similar properties and applications.
Imidazole derivatives: Compounds containing the imidazole ring system also show comparable biological activities and are used in similar research contexts.
Benzimidazole derivatives: These compounds have the benzimidazole ring system and are known for their diverse biological activities.
The uniqueness of 3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazol-4-one lies in its fused ring structure, which combines features of multiple heterocyclic systems, potentially leading to novel properties and applications.
Properties
Molecular Formula |
C25H18N2OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(10R)-13-methyl-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one |
InChI |
InChI=1S/C25H18N2OS/c1-16-21-23(28)27-20-15-9-8-14-19(20)26-24(27)25(21,18-12-6-3-7-13-18)29-22(16)17-10-4-2-5-11-17/h2-15,21H,1H3/t21?,25-/m0/s1 |
InChI Key |
SNXXKMXMDUDTCB-QBGQUKIHSA-N |
SMILES |
CC1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
Isomeric SMILES |
CC1=C(S[C@]2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


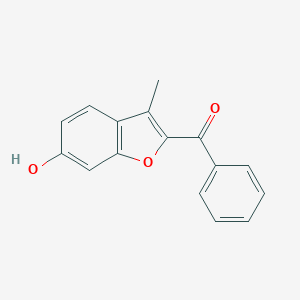
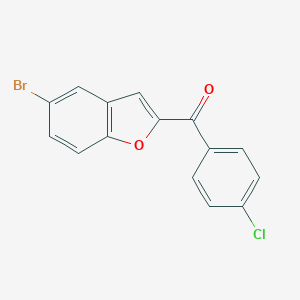
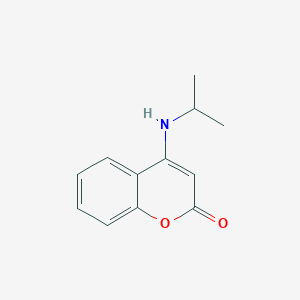
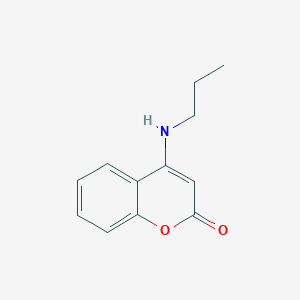



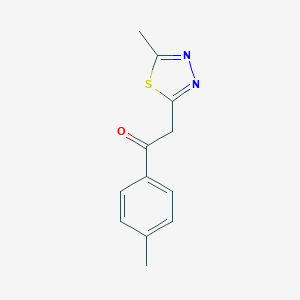
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)
